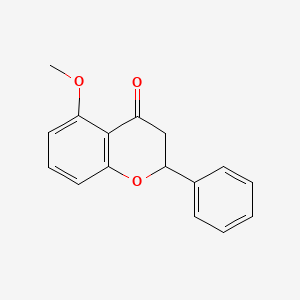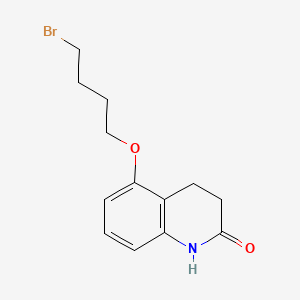
PQR620
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PRQ620 is a highly potent and selective mTORC1/2 inhibitor, shows anti-tumor effects in vitro and in vivo. target: mTORC1/2 IC 50: 0.2 μM and 0.1 μM. In vitro: In A2058 melanoma cells PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50values of 0.2 μM and 0.1 μM, respectively. This compound demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10log(IC50) of 2.86 (nM), induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays. showed excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels. In vivo: this compound result in good oral bioavailability and excellent brain penetration. ,
Applications De Recherche Scientifique
1. mTOR Kinase Inhibition in Cancer and Neurological Disorders
PQR620 has been identified as a highly potent and selective inhibitor of the mechanistic target of rapamycin (mTOR) kinase, which plays a crucial role in cell proliferation, growth, and survival. It is overactivated in many tumors and central nervous system disorders. In preclinical studies, this compound has shown significant antitumor effects in vitro and in vivo, including in an ovarian carcinoma mouse xenograft model. Additionally, its potential in treating central nervous system disorders is supported by its ability to attenuate epileptic seizures in a tuberous sclerosis complex mouse model, thanks to its brain/plasma distribution ratio (Rageot et al., 2018).
2. Activity Against Non-Small Cell Lung Cancer
This compound's efficacy extends to non-small-cell lung carcinoma (NSCLC), where it has demonstrated the ability to inhibit cell growth, proliferation, and cell cycle progression. It also induces significant apoptosis and disrupts mTOR complex assemblies, thereby blocking key phosphorylations in NSCLC cells. Interestingly, its cytotoxicity was observed even in the absence of Akt-mTOR pathway activation, suggesting mTOR-independent mechanisms of action. In vivo studies have also shown that this compound effectively inhibits NSCLC xenograft growth, demonstrating its potential as a therapeutic agent for lung cancer (Zha et al., 2021).
Propriétés
Formule moléculaire |
C21H25F2N7O2 |
|---|---|
Poids moléculaire |
445.47 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-Hydroxycyclohexyl)-2-[[5-(2-trifluoromethoxyphenyl)-1H-indazol-3-yl]amino]-1H-benzimidazole-5-carboxylic acid (3-methylbutyl)amide](/img/structure/B1149994.png)